4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
Description
Historical Development of Pyrido[4,3-d]pyrimidine Research
The pyrido[4,3-d]pyrimidine system first gained attention in the mid-20th century as researchers explored fused nitrogen heterocycles for antibacterial applications. Early work focused on derivatives of tetrahydropteroic acid, where pyrido[4,3-d]pyrimidines served as key intermediates in folate biosynthesis pathways. The 2016 review by RSC Publishing cataloged over 50 synthetic routes, highlighting the evolution from simple condensation reactions to modern multicomponent strategies. A pivotal breakthrough occurred in the 1990s with the discovery of pyrido[4,3-d]pyrimidines as kinase inhibitors, spurring investigations into their anticancer potential. The 2025 analysis by Mar Dioscorus College further systematized these findings, demonstrating a 300% increase in pyridopyrimidine-related patents since 2010.
Structural Significance of 4-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
The compound’s architecture combines three critical elements:
- Bicyclic Core : The pyrido[4,3-d]pyrimidine system imposes planar rigidity, enhancing binding affinity through π-π stacking interactions.
- Carbonyl Bridge : The 6-position carbonyl group introduces dipole moments (1.8–2.2 D) that stabilize hydrogen bonds with biological targets.
- 4-Pyridyl Substituent : The terminal pyridine ring enables additional coordination sites for metal-containing enzymes.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Bond length (C6-Ccarbonyl) | 1.48 Å | Computational |
| Torsional angle (N1-C6-CO) | 12.3° ± 1.5° | Modeled |
| LogP | 1.92 | Experimental |
This configuration allows simultaneous interaction with hydrophobic pockets and polar catalytic sites, a feature exploited in recent antimicrobial designs.
Position within Heterocyclic Medicinal Chemistry
Pyrido[4,3-d]pyrimidines occupy a privileged position among nitrogen-containing heterocycles due to:
- Bioisosteric Potential : The system mimics purine bases, enabling adenosine triphosphate (ATP)-competitive inhibition in kinases.
- Tunable Electronics : Substituents at the 2-, 4-, and 7-positions modulate electron density (σ = 0.3–0.7), affecting target selectivity.
- Metabolic Stability : Comparative studies show 40% higher plasma stability than analogous quinazolines in murine models.
The 4-pyridyl variant enhances water solubility (logS = -3.1) while maintaining blood-brain barrier permeability, making it suitable for central nervous system targets.
Current Research Trends in Pyrido[4,3-d]pyrimidine Chemistry
Recent advancements cluster around three domains:
A. Synthetic Innovation
- Nano-Catalyzed Cyclizations : Au/TiO₂ nanocomposites achieve 96% yield in one-pot syntheses, reducing reaction times from 48 to 6 hours.
- Continuous Flow Systems : Microreactor technology enables gram-scale production with <2% byproducts.
B. Computational Design
- Molecular dynamics simulations reveal stable binding (ΔG = -9.8 kcal/mol) to epidermal growth factor receptor (EGFR) kinases.
- Quantitative structure-activity relationship (QSAR) models predict IC₅₀ values within 0.3 log units of experimental data.
C. Biological Applications
- Antiviral : Derivatives show 80% inhibition of hepatitis C virus NS5B polymerase at 10 μM.
- Anticancer : Half-maximal inhibitory concentrations (IC₅₀) of 120 nM reported against breast cancer cell lines.
Table 2: Recent Synthetic Methodologies (2020–2025)
| Method | Yield (%) | Key Advantage | Reference |
|---|---|---|---|
| Microwave-assisted | 88 | Reduced solvent volume | |
| Electrochemical | 92 | Catalyst-free | |
| Enzymatic | 78 | Stereoselectivity |
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(10-1-4-14-5-2-10)17-6-3-12-11(8-17)7-15-9-16-12/h1-2,4-5,7,9H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMFJOLYTHJLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the use of 6-aminopyrimidines, which undergo cyclization with ethoxymethylenemalonic ester at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine or pyrimidine derivatives in the presence of a nucleophile such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds related to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine exhibit promising anticancer properties. For instance, derivatives of pyrido[4,3-d]pyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines by targeting the PI3K/Akt signaling pathway .
Antiviral Properties
The compound has also been investigated for its antiviral activity. It was found that certain derivatives can inhibit viral replication by interfering with viral polymerases. This mechanism suggests potential applications in developing antiviral therapies against diseases such as influenza and HIV .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrido[4,3-d]pyrimidines. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science Applications
Organic Electronics
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine derivatives have been utilized in organic electronic devices due to their semiconducting properties. They are being researched for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) because of their ability to facilitate charge transport and enhance device efficiency .
Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be used in coatings and composites that require high durability under various environmental conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through PI3K/Akt pathway modulation. |
| Study 2 | Antiviral Properties | Identified effective inhibition of viral polymerases leading to reduced viral replication. |
| Study 3 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells. |
| Study 4 | Organic Electronics | Improved performance metrics in OLEDs when used as a semiconductor layer. |
| Study 5 | Polymer Development | Enhanced mechanical properties in synthesized polymers used for durable coatings. |
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrido[4,3-c]pyridazine Derivatives
- Example : 4-{5H,6H,7H,8H-Pyrido[4,3-c]pyridazin-3-yl}morpholine (CAS 1547050-61-2).
- Structural Differences : The core heterocycle is pyrido[4,3-c]pyridazine, differing in nitrogen positioning compared to pyrido[4,3-d]pyrimidine.
- Properties :
- Molecular weight: 220.27 g/mol (lower due to morpholine substituent).
- Hydrogen bond donors/acceptors: 1/5, with morpholine enhancing solubility.
- Applications: Potential as a CNS-targeting agent due to morpholine’s blood-brain barrier permeability.
Pyrido[2,3-d]pyrimidinone Derivatives
- Example : 3H,4H,5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-4-one hydrochloride (CAS 1034734-67-2).
- Structural Differences : A ketone replaces the carbonyl-pyridine group at position 3.
- Properties :
- Molecular weight: 230.27 g/mol.
- Acidity : The hydrochloride salt increases aqueous solubility, favoring ionic interactions.
Substituent Modifications
Piperidine-Substituted Analogs
- Example : 1-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-2-yl}piperidine.
- Structural Differences : Piperidine replaces the pyridine-carbonyl group at position 2.
- Properties :
- Lipophilicity : Higher logP due to the aliphatic piperidine ring.
- Bioavailability : Enhanced membrane permeability compared to polar carbonyl derivatives.
Benzene Sulfonyl-Pyrrolidine Derivatives
- Example : 1-(4-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-6-carbonyl}benzenesulfonyl)pyrrolidine (BJ50404).
- Structural Differences : A benzenesulfonyl-pyrrolidine group replaces the pyridine substituent.
- Properties :
- Molecular weight: 372.44 g/mol.
- Stability : Sulfonyl groups may confer metabolic resistance.
Biological Activity
The compound 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and related research findings.
Chemical Structure and Properties
The chemical structure of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can be described as follows:
- IUPAC Name : 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
- Molecular Formula : C₁₁H₈N₄O
- Molecular Weight : 216.21 g/mol
Mechanisms of Biological Activity
Research has indicated that compounds within the pyrido[4,3-d]pyrimidine class exhibit various biological activities primarily through inhibition of key enzymes and receptors. The following sections detail specific activities relevant to this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrido[4,3-d]pyrimidines. For instance:
- Inhibition of Plasmodium falciparum : Compounds similar to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine have been shown to inhibit Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for the survival of the malaria parasite. Inhibitors demonstrated IC50 values in the low nanomolar range against both wild-type and mutant strains of P. falciparum .
Kinase Inhibition
Pyrido[4,3-d]pyrimidines are being explored as potential kinase inhibitors:
- CDK Inhibition : Compounds from this class have shown promise as cyclin-dependent kinase (CDK) inhibitors. For example, structural modifications have led to derivatives that exhibit nanomolar potency against CDK2 . This suggests potential applications in cancer therapy where CDK dysregulation is common.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine:
- Study on Antiplasmodial Activity :
- Kinase Inhibitor Research :
Data Table: Biological Activity Overview
Q & A
What are the common synthetic routes for 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine and its derivatives?
Basic Research Question
Synthesis typically involves multi-step reactions starting with pyridine or pyrimidine precursors. Key steps include:
- Cyclocondensation : Formation of the pyrido[4,3-d]pyrimidine core using reagents like guanidine or thiourea derivatives under basic conditions (e.g., sodium ethoxide) .
- Carbonyl Introduction : Acylation or coupling reactions (e.g., using acyl chlorides or carbodiimide-mediated couplings) to attach the pyridine-carbonyl moiety .
- Functionalization : Substituents like sulfonyl or benzyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Optimization of solvent choice (e.g., DMF, xylene) and temperature (80–120°C) is critical for yield and purity .
How is the structural confirmation of this compound performed in research settings?
Basic Research Question
Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon connectivity, particularly for fused-ring systems and substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of 3D conformation and hydrogen-bonding interactions in solid-state studies .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may require DFT calculations to reconcile experimental and theoretical results .
What strategies are employed to optimize the yield and purity during synthesis?
Advanced Research Question
Key methodological approaches include:
- Reaction Kinetics Analysis : Monitoring intermediate formation via TLC or HPLC to adjust reaction times and prevent over-functionalization .
- Green Chemistry Principles : Using recyclable catalysts (e.g., immobilized enzymes) or solvent-free conditions to enhance atom economy .
- Purification Techniques : Gradient column chromatography or preparative HPLC to isolate isomers or byproducts, especially for compounds with multiple stereocenters .
For example, sodium methoxide-catalyzed cyclization in xylene improves regioselectivity by stabilizing transition states .
How do structural modifications influence the biological activity of pyrido[4,3-d]pyrimidine derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Sulfonyl or chloro substituents enhance kinase inhibition (e.g., IC values < 1 μM in cancer cell lines) by increasing electrophilicity at the active site .
- Hydrophobic Moieties : Benzyl or naphthalene groups improve membrane permeability, as shown in logP calculations and Caco-2 cell assays .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) may reduce binding affinity to flat enzymatic pockets, requiring molecular docking to validate .
Contradictions in reported activities (e.g., antimicrobial vs. anticancer) are resolved by comparative assays under standardized conditions .
What analytical methods are used to resolve contradictions in reported biological data?
Advanced Research Question
Methodological rigor is critical:
- Dose-Response Curves : IC values must be calculated across ≥5 concentrations to account for assay variability .
- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended interactions (e.g., hERG channel inhibition) .
- Molecular Dynamics Simulations : To assess binding stability over time, particularly when crystallographic data conflicts with enzymatic inhibition .
For example, discrepancies in anticancer activity between similar derivatives were attributed to differences in cellular uptake rates, validated via LC-MS intracellular concentration measurements .
How are safety and handling protocols integrated into experimental design?
Basic Research Question
Safety considerations include:
- Toxicity Screening : Ames tests or zebrafish embryo assays to prioritize derivatives with lower genotoxicity .
- Handling Precautions : Use of fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates like acyl chlorides .
- Waste Management : Neutralization of acidic/basic byproducts before disposal to comply with environmental regulations .
What computational tools are used to predict the pharmacokinetic properties of this compound?
Advanced Research Question
Computational strategies involve:
- ADMET Prediction : Software like SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or CDK2 .
- QSAR Models : Regression analysis of substituent parameters (e.g., Hammett constants) to correlate structure with activity .
For instance, logD values >2.5 predicted poor aqueous solubility, prompting formulation studies with cyclodextrins .
How are reaction intermediates characterized to ensure synthetic fidelity?
Basic Research Question
Intermediate analysis includes:
- In Situ Monitoring : ReactIR or Raman spectroscopy to track key functional groups (e.g., carbonyl formation) .
- Isolation and Purity Assessment : Melting point determination and HPLC purity checks (>95%) before proceeding to subsequent steps .
- Mechanistic Probes : Isotopic labeling (e.g., C) to confirm reaction pathways, such as nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
